Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful of a name, but let’s break it down. It belongs to the class of quinoline derivatives, characterized by a fused ring system containing a nitrogen atom. The compound’s structure combines various functional groups, making it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common approach involves the condensation of an appropriately substituted 2-aminobenzaldehyde with a 2-aryl-1,3-diketone (such as ethyl acetoacetate) under basic conditions. The reaction proceeds through a cyclization step, resulting in the formation of the hexahydroquinoline core.
Reaction Conditions: The reaction typically occurs in a solvent like ethanol or methanol, with a base (such as sodium ethoxide) facilitating the condensation. Heating the reaction mixture promotes cyclization, leading to the desired product. Purification methods include recrystallization or column chromatography.
Industrial Production: While not commonly produced on an industrial scale, this compound serves as a valuable intermediate in pharmaceutical research and development.
Chemical Reactions Analysis
Reactivity: Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate participates in various chemical reactions:
Oxidation: The carbonyl group can undergo oxidation, leading to the formation of carboxylic acids or esters.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent (e.g., DMF, DMSO).
Major Products: The specific products depend on the reaction conditions and substituents present. For example, reduction yields the corresponding alcohol, while substitution leads to different derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Researchers explore its potential as an antitumor agent due to its unique structure and potential interactions with cellular targets.
Chemistry: It serves as a building block for designing novel molecules with improved properties.
Industry: While not directly used in industry, its derivatives may have applications in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. its structural features suggest interactions with cellular receptors or enzymes, potentially affecting cell growth or signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, similar quinoline-based compounds exist. Notable examples include other hexahydroquinolines or related heterocycles.
Properties
Molecular Formula |
C28H33BrN2O3S |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33BrN2O3S/c1-7-34-26(33)24-23(20-12-13-21(35-20)27(2,3)4)22-18(14-28(5,6)15-19(22)32)31(25(24)30)17-10-8-16(29)9-11-17/h8-13,23H,7,14-15,30H2,1-6H3 |
InChI Key |
OUIJYYGJDCISQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)C(C)(C)C)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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